An In-depth Technical Guide to 1-Boc-piperidine-4-boronic acid pinacol ester
An In-depth Technical Guide to 1-Boc-piperidine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-piperidine-4-boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a common synthetic route, and provides a detailed experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction. Spectroscopic data are presented for analytical purposes, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical utility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
1-Boc-piperidine-4-boronic acid pinacol ester, also known as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, is a key synthetic intermediate widely employed in the construction of complex molecular architectures.[1] The presence of a protected piperidine ring and a boronic acid pinacol ester functionality makes it an invaluable tool for introducing the piperidine motif into various molecules, particularly in the pharmaceutical industry.[2] The Boc (tert-butyloxycarbonyl) protecting group offers stability and can be readily removed under acidic conditions, while the pinacol ester of the boronic acid enhances stability and facilitates handling compared to the free boronic acid.[3]
Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][4] This reaction allows for the coupling of the piperidine moiety with a wide range of aryl, heteroaryl, and vinyl halides or triflates, providing access to a diverse array of chemical entities with potential biological activity.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Boc-piperidine-4-boronic acid pinacol ester is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | References |
| CAS Number | 1048970-17-7 | [6] |
| Molecular Formula | C₁₆H₃₀BNO₄ | [6] |
| Molecular Weight | 311.22 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Melting Point | 60-65 °C | |
| Storage Temperature | 2-8°C |
Synthesis of 1-Boc-piperidine-4-boronic acid pinacol ester
While several synthetic routes to aliphatic boronic esters exist, a common and effective method for the preparation of 1-Boc-piperidine-4-boronic acid pinacol ester involves the palladium-catalyzed borylation of a suitable piperidine precursor. A plausible and frequently utilized strategy is the Miyaura borylation of an iodo- or bromo-piperidine derivative.
Synthetic Pathway Overview
The synthesis can be conceptualized as a two-step process starting from the commercially available 1-Boc-4-piperidone.
Experimental Protocol: Palladium-Catalyzed Borylation
This protocol describes the synthesis of 1-Boc-piperidine-4-boronic acid pinacol ester from 1-Boc-4-iodopiperidine, a precursor that can be synthesized from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-iodopiperidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-4-iodopiperidine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Boc-piperidine-4-boronic acid pinacol ester as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp³) bonds. 1-Boc-piperidine-4-boronic acid pinacol ester is an excellent coupling partner for a variety of aryl and heteroaryl halides.[7]
Reaction Workflow
The general workflow for a Suzuki-Miyaura coupling reaction using this reagent is depicted below.
Detailed Experimental Protocol: Coupling with 4-Bromoanisole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 1-Boc-piperidine-4-boronic acid pinacol ester with 4-bromoanisole.
Materials:
-
1-Boc-piperidine-4-boronic acid pinacol ester (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine 1-Boc-piperidine-4-boronic acid pinacol ester (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-Boc-4-(4-methoxyphenyl)piperidine.
Analytical Data
The following tables summarize the characteristic spectroscopic data for 1-Boc-piperidine-4-boronic acid pinacol ester, which are crucial for its identification and quality control.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.05 | m | -CH₂-N | |
| ~2.70 | t | -CH₂-N | ||
| ~1.75 | m | Piperidine CH | ||
| ~1.44 | s | Boc -C(CH₃)₃ | ||
| ~1.23 | s | Pinacol -C(CH₃)₂ | ||
| ~1.15 | m | Piperidine CH₂ | ||
| ~0.85 | m | Piperidine CH-B | ||
| ¹³C NMR | ~154.8 | s | Boc C=O | |
| ~83.1 | s | Pinacol C-O | ||
| ~79.0 | s | Boc C(CH₃)₃ | ||
| ~44.5 | Piperidine CH₂-N | |||
| ~35.0 | Piperidine CH₂ | |||
| ~28.4 | Boc -C(CH₃)₃ | |||
| ~24.8 | Pinacol -C(CH₃)₂ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry and IR Spectroscopy
| Technique | Observed Value | Interpretation |
| Mass Spec (ESI+) | m/z 312.2 [M+H]⁺, 334.2 [M+Na]⁺ | Corresponds to the protonated molecule and sodium adduct. |
| IR (KBr, cm⁻¹) | ~2978, 2930 | C-H stretching (aliphatic) |
| ~1685 | C=O stretching (Boc carbonyl) | |
| ~1365 | B-O stretching | |
| ~1160 | C-O stretching |
Safety Information
1-Boc-piperidine-4-boronic acid pinacol ester should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Boc-piperidine-4-boronic acid pinacol ester is a highly valuable and versatile reagent in organic synthesis, particularly for the introduction of the piperidine scaffold in drug discovery programs. Its stability, ease of handling, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and process development scientists. The experimental protocols and analytical data provided in this guide are intended to facilitate its effective use in the laboratory.
